molecular formula C10H15N5O4 B1511431 [5',5''-2H2]2'-deoxyadenosine 1-hydrate CAS No. 478510-81-5

[5',5''-2H2]2'-deoxyadenosine 1-hydrate

Cat. No.: B1511431
CAS No.: 478510-81-5
M. Wt: 271.27 g/mol
InChI Key: WZJWHIMNXWKNTO-SUJLILKXSA-N
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Description

[5',5''-2H2]2'-deoxyadenosine 1-hydrate: is a modified nucleoside derivative, where the hydrogen atoms at the 5' and 5'' positions of the ribose sugar are replaced with deuterium atoms. This compound is often used in scientific research to study the effects of deuterium substitution on biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5',5''-2H2]2'-deoxyadenosine 1-hydrate typically involves the following steps:

  • Starting Material: : The synthesis begins with 2'-deoxyadenosine as the starting material.

  • Deuterium Exchange: : The hydrogen atoms at the 5' and 5'' positions are replaced with deuterium using a deuterium exchange reaction. This can be achieved using deuterium oxide (D2O) under acidic or basic conditions.

  • Purification: : The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the synthetic routes mentioned above. This would require specialized equipment and controlled reaction conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

[5',5''-2H2]2'-deoxyadenosine 1-hydrate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 2'-deoxyadenosine-5'-phosphate .

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can occur at various positions on the nucleoside, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include periodic acid and osmium tetroxide .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : 2'-deoxyadenosine-5'-phosphate

  • Reduction: : Reduced forms of the nucleoside

  • Substitution: : Various substituted derivatives of the nucleoside

Scientific Research Applications

[5',5''-2H2]2'-deoxyadenosine 1-hydrate: has several applications in scientific research:

  • Chemistry: : Used as a model compound to study the effects of deuterium substitution on nucleosides.

  • Biology: : Employed in studies related to DNA synthesis and repair mechanisms.

  • Medicine: : Investigated for its potential therapeutic effects in treating certain diseases.

  • Industry: : Utilized in the development of new nucleoside analogs for pharmaceutical applications.

Mechanism of Action

The mechanism by which [5',5''-2H2]2'-deoxyadenosine 1-hydrate exerts its effects involves its incorporation into DNA and RNA. The deuterium atoms can affect the stability and function of the nucleic acids, leading to changes in biological processes.

Molecular Targets and Pathways

  • DNA and RNA Synthesis: : The compound can be incorporated into DNA and RNA, affecting their synthesis and function.

  • Enzyme Interactions: : It may interact with enzymes involved in nucleic acid metabolism, leading to altered enzymatic activity.

Comparison with Similar Compounds

[5',5''-2H2]2'-deoxyadenosine 1-hydrate: is similar to other deuterated nucleosides, such as 2'-deoxyadenosine-5'-dideuterate and 2'-deoxyadenosine-5'-dideuterate monohydrate . its unique feature is the substitution at both the 5' and 5'' positions, which can lead to distinct biological effects compared to other deuterated nucleosides.

Similar Compounds

  • 2'-Deoxyadenosine-5'-dideuterate

  • 2'-Deoxyadenosine-5'-dideuterate monohydrate

Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[dideuterio(hydroxy)methyl]oxolan-3-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWHIMNXWKNTO-SUJLILKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745896
Record name 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478510-81-5
Record name 2'-Deoxy(C~5'~,C~5'~-~2~H_2_)adenosine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478510-81-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 2
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 3
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 4
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 5
[5',5''-2H2]2'-deoxyadenosine 1-hydrate
Reactant of Route 6
[5',5''-2H2]2'-deoxyadenosine 1-hydrate

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